8-(6-Aminohexyl)aminoadenosine-5-monoph osphate li

Description

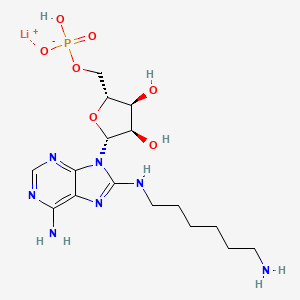

8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt (CAS 102029-82-3) is a chemically modified adenosine monophosphate (AMP) derivative. Its structure features an adenosine backbone with an 8-(6-aminohexyl)amino substitution at the purine ring and a 5′-monophosphate group, stabilized as a lithium salt. Key properties include:

- Molecular formula: C₁₆H₂₇LiN₇O₇P .

- Molecular weight: 461.41–468.35 g/mol (varies due to hydration and salt form) .

- Solubility: Highly water-soluble (50 mg/ml in water) .

- Purity: ≥95% by HPLC .

This compound is primarily used in biochemical research as a tool for enzyme inhibition studies (e.g., reverse transcriptase inhibition in Moloney murine leukemia virus, IC₅₀ = 5 µM ) and as a conjugation-ready nucleotide due to its terminal aminohexyl group .

Properties

Molecular Formula |

C16H27LiN7O7P |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |

InChI Key |

UULAHMWXIIXIGY-DNBRLMRSSA-M |

Isomeric SMILES |

[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N |

Canonical SMILES |

[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate Lithium Salt

General Synthetic Strategy

The preparation of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt typically involves the following key steps:

- Halogenation at the 8-position of adenosine or AMP to introduce a good leaving group (commonly bromine or chlorine).

- Nucleophilic displacement of the halogen by 1,6-diaminohexane, introducing the 6-aminohexylamino substituent.

- Phosphorylation or isolation of the monophosphate form to obtain the nucleotide monophosphate.

- Purification of the product by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Detailed Synthetic Procedures

Halogenation of Adenosine or AMP

- Starting from adenosine or adenosine monophosphate, halogenation at the 8-position is performed using reagents such as molecular bromine or phosphorus oxychloride, depending on the substrate.

- For example, 8-bromo-adenosine 5'-monophosphate can be synthesized by bromination of adenosine followed by phosphorylation or by direct bromination of AMP.

Nucleophilic Displacement with 1,6-Diaminohexane

- The halogenated intermediate (e.g., 8-bromo-adenosine 5'-monophosphate) undergoes nucleophilic substitution with 1,6-diaminohexane.

- This displacement reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (~60 °C) for several hours (e.g., 6 hours).

- The reaction replaces the halogen with the 6-aminohexylamino group, yielding 8-(6-aminohexyl)aminoadenosine-5-monophosphate.

Protection and Deprotection Steps (If Applicable)

- In some protocols, the primary amine of 1,6-diaminohexane is protected as a trifluoroacetamide during the substitution to avoid side reactions.

- After the substitution, the protecting group is removed under basic conditions to yield the free amino group.

Phosphorylation

Purification and Characterization

- The crude reaction mixture contains unreacted starting materials, diamines, and side products.

- Due to the increased hydrophobicity of the 8-(6-aminohexyl)aminoadenosine-5-monophosphate relative to AMP and diamines, purification is effectively achieved by reverse-phase HPLC.

- A typical elution gradient starts from 100% water to 30% methanol, allowing separation based on hydrophobic interactions.

- Purity and identity are confirmed by analytical techniques including HPLC, UV-Vis spectroscopy, and mass spectrometry.

Summary of Preparation Method Features

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Halogenation | Molecular bromine or phosphorus oxychloride | Introduces 8-bromo or 8-chloro derivative | Moderate to high yield |

| Nucleophilic substitution | 1,6-Diaminohexane, DMSO or DMF, 60 °C, 6 h | Displaces halogen with aminohexylamino group | High yield (60-90%) |

| Protection/Deprotection (optional) | Trifluoroacetamide protection, alkali deprotection | Protects amines during substitution | Ensures selectivity |

| Phosphorylation | Phosphorus oxychloride or pyrophosphate | Converts adenosine to monophosphate | Quantitative to good yield |

| Purification | Reverse-phase HPLC (water/methanol gradient) | Separates product based on hydrophobicity | High purity product |

Research Findings and Analytical Data

- Coupling efficiencies for the nucleophilic displacement step range from 70% to 95% after 2 hours at room temperature, indicating a robust reaction.

- The hydrophobicity difference between the product and starting materials facilitates straightforward purification without complex extraction steps.

- Analytical HPLC profiles show clear separation of the product peak from impurities.

- UV-Vis absorption spectra confirm the presence of the adenine chromophore modified at the 8-position.

- Mass spectrometry verifies the molecular weight consistent with the addition of the 6-aminohexylamino substituent to AMP.

Chemical Reactions Analysis

8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Transcription Initiation Studies

Overview : 8-HDA-AMP has been investigated for its ability to act as a transcription initiator. Research indicates that while it does not initiate transcription independently, its structural modifications can influence the transcriptional machinery.

Key Findings :

- In experiments comparing 8-HDA-AMP with its N6-modified counterpart (N6-HDA-AMP), the latter demonstrated significant transcription initiation capabilities, achieving efficiencies of 76%–80% .

- The inability of 8-HDA-AMP to initiate transcription suggests that modifications at the N6 position of adenine are crucial for this function, while the unmodified 8-position appears essential for maintaining nucleotide integrity in transcription processes .

Case Study : A study utilized gel electrophoresis to analyze RNA products synthesized in the presence of N6-HDA-AMP versus 8-HDA-AMP. The results showed distinct band patterns indicative of successful transcription initiation with N6-HDA-AMP, while 8-HDA-AMP did not produce detectable RNA products .

Cellular Signaling Mechanisms

Overview : The compound also plays a role in cellular signaling pathways, particularly those mediated by cyclic AMP (cAMP). Its analogs have been shown to selectively activate certain protein kinase pathways.

Applications :

- cAMP Analog Studies : Research into cyclic AMP-dependent activation has revealed that modifications like those present in 8-HDA-AMP can affect signaling pathways involving Rac guanine exchange factors . This highlights its potential use in studying signal transduction mechanisms.

Biochemical Assays and Labeling Techniques

Overview : The ability to modify nucleotides like 8-HDA-AMP allows for innovative approaches in biochemical assays, particularly in labeling techniques for RNA.

Applications :

- Fluorescent Labeling : The compound can be coupled with fluorescent dyes (e.g., fluorescein) to create labeled RNA products. This technique aids in tracking RNA synthesis and analyzing gene expression dynamics .

| Modification Type | Yield (%) | Application Area |

|---|---|---|

| Fluorescein Coupling | 70%-90% | RNA labeling and visualization |

| Biotinylation | Near Quantitative | Protein interaction studies |

Potential Therapeutic Applications

While current research primarily focuses on basic science applications, there is potential for therapeutic uses of compounds like 8-HDA-AMP in drug development and regenerative medicine due to their role in cellular processes.

Mechanism of Action

The mechanism of action of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Biological Activity

8-(6-Aminohexyl)aminoadenosine-5-monophosphate (8-HDA-AMP) is a modified nucleotide that has attracted attention for its potential biological activities, particularly in the areas of transcription initiation and enzyme inhibition. This article reviews the biological activity of 8-HDA-AMP, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

8-HDA-AMP is an adenosine derivative where a 6-aminohexyl group is attached to the 8-position of the adenine ring. This modification is believed to influence its interaction with various biological systems, particularly in nucleic acid synthesis and enzyme activity modulation.

1. Transcription Initiation

Research indicates that 8-HDA-AMP does not significantly initiate transcription in vitro. In a study examining its effects on RNA synthesis, it was shown that while N6-HDA-AMP could efficiently initiate transcription with an efficiency of 76%-80%, 8-HDA-AMP failed to produce detectable RNA products, indicating its inability to act as a transcription initiator due to modifications at the 8-position of adenine .

2. Enzyme Inhibition

Various studies have explored the inhibitory effects of derivatives of 8-HDA-AMP on different enzymes:

- Reverse Transcriptase Inhibition : N-acylated derivatives of 8-HDA-AMP were synthesized and tested for their ability to inhibit Moloney Murine Leukemia Virus reverse transcriptase. These derivatives demonstrated varying degrees of inhibitory activity, suggesting potential applications in antiviral therapies .

- Cholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives exhibited significant inhibitory activity, with IC50 values indicating potent effects against these enzymes, which are crucial in neurotransmission .

Study on Transcription Efficiency

In an experimental setup involving RNA transcription, researchers compared the effects of N6-HDA-AMP and 8-HDA-AMP. The results indicated a stark contrast in their abilities to initiate transcription. The experiment utilized gel electrophoresis to assess RNA product formation, confirming that while N6-HDA-AMP led to slower migrating RNA products indicative of successful initiation, 8-HDA-AMP did not yield any such products .

Enzyme Interaction Studies

A comprehensive study involving molecular docking simulations revealed how various derivatives of 8-HDA-AMP interact with active sites of AChE. The docking results showed stable binding configurations within key pocket domains of the enzyme, providing insights into the mechanism by which these compounds exert their inhibitory effects .

Data Tables

| Compound | Target Enzyme | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| N6-HDA-AMP | RNA Polymerase | Not applicable | Transcription Initiator |

| N-acylated derivative | Reverse Transcriptase | Varies | Inhibitor |

| Various Derivatives | Acetylcholinesterase (AChE) | 0.22 - 0.42 | Inhibitor |

Q & A

Q. How is 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium structurally characterized in academic research?

Structural characterization typically involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the adenosine backbone, the aminohexyl side chain, and the phosphate group. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₆H₂₇LiN₇O₇P, exact mass 473.19514 g/mol) . X-ray crystallography may be employed for absolute configuration determination, as seen in analogous phosphate-containing compounds .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

Synthesis often begins with adenosine-5'-monophosphate (AMP) as the core structure. The aminohexyl side chain is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Lithium salt formation is achieved by treating the free acid form with lithium hydroxide. Critical steps include protecting group strategies for the adenine ring and phosphate moiety to prevent side reactions. Post-synthesis, purification via reversed-phase HPLC or ion-exchange chromatography ensures removal of unreacted precursors .

Q. How can researchers assess the purity and quantify impurities in this compound?

Purity analysis requires dual orthogonal methods:

- HPLC-UV/Vis with a C18 column and phosphate-buffered mobile phase (e.g., 20 mM KH₂PO₄, pH 6.8) to separate and quantify impurities.

- Capillary Electrophoresis (CE) for detecting charged impurities, such as residual phosphate derivatives. Quantification of lithium content is performed via atomic absorption spectroscopy (AAS) or ICP-MS, ensuring stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying this compound’s reactivity?

Discrepancies in reactivity data (e.g., unexpected byproducts or reaction yields) often arise from variable protonation states of the aminohexyl group. Mitigation strategies include:

- pH-controlled experiments (using buffers like Tris-HCl or HEPES) to stabilize specific ionic forms.

- Isothermal Titration Calorimetry (ITC) to quantify binding affinities under different conditions.

- Density Functional Theory (DFT) calculations to model protonation-dependent reaction pathways, as demonstrated in computational reaction design frameworks .

Q. What computational approaches optimize reaction conditions for modifying the aminohexyl side chain?

Quantum mechanical calculations (e.g., Gaussian 16) predict transition states and intermediates for side-chain modifications. For example:

- Reaction Path Search Methods (e.g., the ANharmonic Downward Distortion method) identify low-energy pathways for alkylation or acylation.

- Solvent Effect Modeling (using COSMO-RS) optimizes solvent selection for regioselective reactions. Experimental validation via kinetic studies (e.g., stopped-flow UV spectroscopy) ensures computational accuracy .

Q. What stability considerations are critical for long-term storage in biological studies?

The compound’s stability is influenced by:

- Temperature : Store at –20°C in lyophilized form to prevent hydrolysis of the phosphate ester.

- Light Exposure : Amber vials are required to avoid photodegradation of the adenine ring.

- Buffer Composition : Avoid divalent cations (e.g., Mg²⁺) in storage buffers to prevent lithium displacement and precipitation. Accelerated stability studies (40°C/75% RH for 6 months) are recommended for formulation development .

Q. How can researchers design experiments to study interactions with enzymatic targets (e.g., kinases or phosphatases)?

A multi-disciplinary approach is recommended:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with purified enzymes.

- Fluorescent Labeling : Attach a fluorophore (e.g., FITC) to the aminohexyl group for cellular uptake studies via confocal microscopy.

- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets (e.g., using GROMACS) to predict competitive inhibition mechanisms. Cross-validation with enzymatic assays (e.g., NADH-coupled kinase assays) ensures biological relevance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.